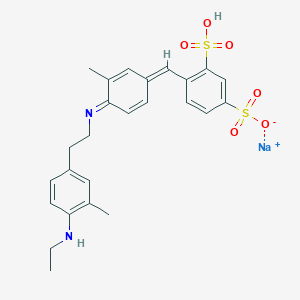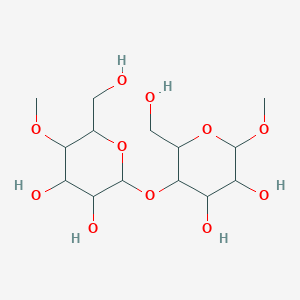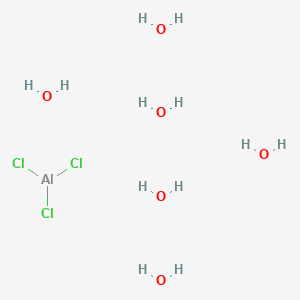
月桂酸蔗糖酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose laurate is a type of sucrose ester, which is a non-ionic surfactant. It is formed by the esterification of sucrose with lauric acid. Sucrose laurate is widely used in various industries due to its excellent emulsifying, stabilizing, and surfactant properties. It is commonly found in food, cosmetics, and pharmaceutical products.
科学研究应用
Sucrose laurate has a wide range of applications in scientific research:
作用机制
Target of Action
Sucrose laurate, also known as [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate, primarily targets the intestinal epithelial cells . It interacts with the plasma membrane and tight junction proteins of these cells, such as ZO-1 .
Mode of Action
Sucrose laurate acts as a permeation enhancer (PE), working to reversibly enhance epithelial permeability via the paracellular route . It increases the apparent permeability coefficient (Papp) of certain substances and reduces transepithelial electrical resistance (TEER) across monolayers . This compound alters the expression of the tight junction protein, ZO-1, increases plasma membrane potential, and decreases mitochondrial membrane potential in Caco-2 cells .
Biochemical Pathways
Sucrose laurate affects multiple biochemical pathways. It has been found to down-regulate cell wall-associated hydrolase, inhibit the synthesis of fatty acids, influence nucleic acid synthesis, disturb amino acid metabolism, and block the HMP pathway and TCA cycle .
Pharmacokinetics
Sucrose laurate’s ADME properties significantly impact its bioavailability. In rat jejunal and colonic instillations, 50 and 100 mM sucrose laurate co-administered with insulin induced blood glucose reductions and achieved relative bioavailability values of 2.4% and 8.9%, respectively . This is on par with the gold standard PE, sodium caprate (C10) .
Result of Action
The primary result of sucrose laurate’s action is plasma membrane perturbation, leading to tight junction openings and a predominant paracellular flux . This results in increased permeability and enhanced absorption of certain substances, including macromolecules . It also causes the leakage of intracellular materials .
Action Environment
The action of sucrose laurate can be influenced by environmental factors. For instance, the concentration of sucrose laurate plays a crucial role in its efficacy . Higher concentrations can induce cytotoxicity, while lower concentrations can enhance permeability . Furthermore, temperature can affect the production yield and selectivity of sucrose laurate .
生化分析
Biochemical Properties
Sucrose laurate plays a key role in biochemical reactions. It acts as an emulsifier, enabling the mixing of water and oil-based components in cosmetics . It also serves as a skin conditioning agent, an emollient, and a cleanser . In the pharmaceutical industry, it aids in the solubilization and absorption of active pharmaceutical ingredients, ensuring their effectiveness . Moreover, it can enhance the bioavailability of poorly soluble drugs, making them more readily absorbed by the body .
Cellular Effects
Sucrose laurate has various effects on different types of cells and cellular processes. For instance, it has been shown to increase the apparent permeability coefficient (Papp) of [14C]-mannitol and reduce transepithelial electrical resistance (TEER) across Caco-2 monolayers . It alters the expression of the tight junction protein, ZO-1, increases plasma membrane potential, and decreases mitochondrial membrane potential in Caco-2 cells .
Molecular Mechanism
The primary action of Sucrose laurate is plasma membrane perturbation, leading to tight junction openings and a predominant paracellular flux . This mechanism allows Sucrose laurate to effectively lift away dirt, makeup, and excess sebum without disrupting the skin’s natural lipid barrier .
Dosage Effects in Animal Models
The effects of Sucrose laurate vary with different dosages in animal models. For instance, in rat jejunal and colonic instillations, 50 and 100 mM Sucrose laurate co-administered with insulin induced blood glucose reductions .
Metabolic Pathways
Sucrose laurate is involved in the esterification reaction where sugar is reacted with free fatty acid under a homogenous acid catalyst to produce sugar ester and water . This process is generally carried out under reduced pressure and anhydrous conditions .
Transport and Distribution
Its ability to act as an emulsifier, enabling the mixing of water and oil-based components, suggests that it may be distributed in both hydrophilic and lipophilic environments .
Subcellular Localization
Given its role as an emulsifier and its impact on cellular processes such as the disruption of tight junctions , it is likely that Sucrose laurate interacts with various cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: Sucrose laurate can be synthesized through a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. This reaction is typically catalyzed by Amberlyst 15, a strong acid ion-exchange resin, at a temperature of 110°C with a residence time of 5 minutes . In the second stage, methyl laurate undergoes transesterification with sucrose to form sucrose laurate. This process is carried out under reduced pressure and anhydrous conditions to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of sucrose laurate often involves the use of ultrasonic frequencies to enhance the reaction efficiency. Ultrasonic waves can reduce reaction temperature and pressure, improve yield, and shorten reaction time . The process involves the transesterification of sucrose with lauric acid or its esters under ultrasonic conditions, resulting in a mixture of sucrose monolaurate, dilaurate, and polylaurate .
化学反应分析
Types of Reactions: Sucrose laurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis and saponification reactions under certain conditions .
Common Reagents and Conditions:
Esterification: Lauric acid and methanol with Amberlyst 15 as a catalyst at 110°C.
Transesterification: Methyl laurate and sucrose under reduced pressure and anhydrous conditions.
Hydrolysis and Saponification: These reactions typically occur in the presence of water and a base, such as sodium hydroxide.
Major Products:
Esterification: Methyl laurate.
Transesterification: Sucrose monolaurate, dilaurate, and polylaurate.
Hydrolysis and Saponification: Lauric acid and sucrose.
相似化合物的比较
Sucrose laurate is compared with other sucrose esters such as sucrose stearate and sucrose palmitate. While all these compounds are used as surfactants and emulsifiers, sucrose laurate is unique in its ability to enhance intestinal permeability and facilitate drug absorption . Similar compounds include:
Sucrose stearate: Used in cosmetics and pharmaceuticals for its emulsifying properties.
Sucrose palmitate: Commonly used in food products as an emulsifier.
Sucrose laurate stands out due to its specific applications in drug delivery and its effectiveness as an intestinal permeation enhancer .
属性
CAS 编号 |
25339-99-5 |
|---|---|
分子式 |
C24H46O13 |
分子量 |
542.6 g/mol |
IUPAC 名称 |
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |
InChI |
InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |
InChI 键 |
PVVVEHXCVQRLOC-NSIFZURYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
手性 SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Key on ui other cas no. |
25339-99-5 |
Pictograms |
Corrosive |
相关CAS编号 |
37266-93-6 (unspecified laurate) |
同义词 |
eta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate L-1690 sucrose laurate sucrose monododecanoate sucrose monolaurate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



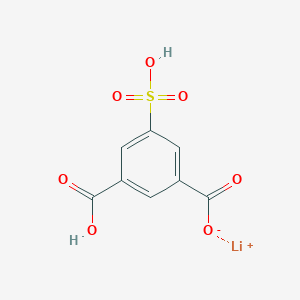
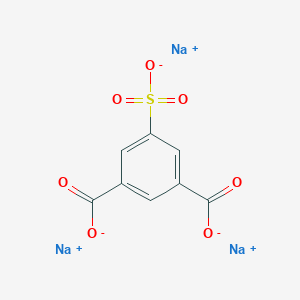
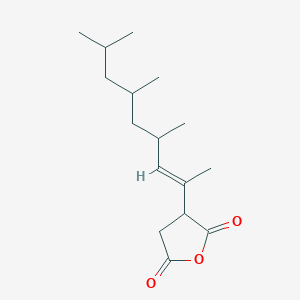
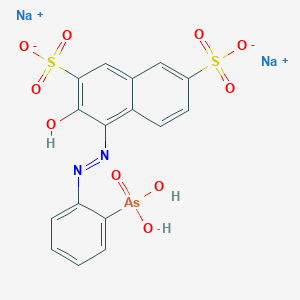

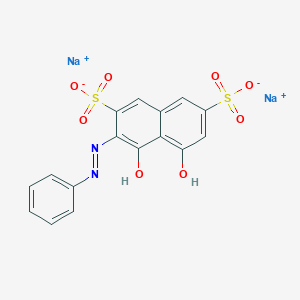
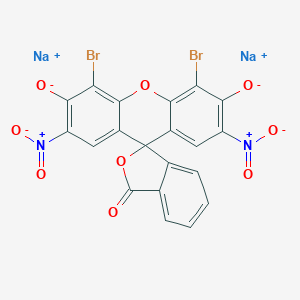

![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B213181.png)
